molecular formula C24H23N3O3S B278072 N-{3-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}propanamide

N-{3-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}propanamide

Cat. No.: B278072
M. Wt: 433.5 g/mol
InChI Key: RWJHYKWMHZGLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a propanoylamino group, and a carbamothioyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable halogenating agent to form benzyl halide, followed by the reaction with a phenol derivative to form the benzyloxy group.

    Introduction of the propanoylamino group: This step involves the reaction of a suitable amine with propanoyl chloride to form the propanoylamino group.

    Formation of the carbamothioyl group: This step involves the reaction of an isothiocyanate with an amine to form the carbamothioyl group.

    Coupling reactions: The final step involves coupling the benzyloxy, propanoylamino, and carbamothioyl groups to the benzamide core under suitable reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbamothioyl group can be reduced to form a thiol derivative.

    Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-{3-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-3-methoxyphenylacetic acid
  • 3-(4-benzyloxy-3-methoxyphenyl)-propynoic acid
  • 4-benzyloxy-3-methoxybenzyl alcohol

Uniqueness

N-{3-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

4-phenylmethoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H23N3O3S/c1-2-22(28)25-19-9-6-10-20(15-19)26-24(31)27-23(29)18-11-13-21(14-12-18)30-16-17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,25,28)(H2,26,27,29,31)

InChI Key

RWJHYKWMHZGLMI-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.